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Compound of Interest

Compound Name: BGG463

Cat. No.: B609687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BGG463, also known as NVP-BGG463, is a potent, third-generation tyrosine kinase inhibitor

(TKI) specifically designed to target the Breakpoint Cluster Region-Abelson murine leukemia

viral oncogene homolog 1 (BCR-ABL) fusion protein. This oncoprotein is the primary driver of

chronic myeloid leukemia (CML). A key feature of BGG463 is its efficacy against the T315I

"gatekeeper" mutation, a common source of resistance to earlier generation TKIs such as

imatinib, nilotinib, and dasatinib. This technical guide provides a comprehensive overview of

the structure, function, and preclinical data associated with BGG463, intended for professionals

in the fields of oncology research and drug development.

Chemical Structure and Properties
BGG463 is a synthetic, small molecule inhibitor with a complex aromatic structure. Its rational

design as a "hybrid" molecule allows it to effectively bind to the ATP-binding site of the ABL

kinase domain, even in the presence of the T315I mutation.
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Property Value

IUPAC Name

6-((6-acetamidopyrimidin-4-yl)oxy)-N-(4-((4-

methylpiperazin-1-yl)methyl)-3-

(trifluoromethyl)phenyl)-1-naphthamide[1]

Synonyms NVP-BGG463, K03859[2]

CAS Number 890129-26-7[2]

Molecular Formula C₃₀H₂₉F₃N₆O₃[1][2]

Molecular Weight 578.6 g/mol [1][2]

Appearance Solid[3]

Solubility Soluble in DMSO[3]

Purity ≥95% (HPLC)[3]

Mechanism of Action
BGG463 functions as a type-II kinase inhibitor. Unlike type-I inhibitors that bind to the active

conformation of the kinase, BGG463 specifically recognizes and stabilizes the inactive "DFG-

out" conformation of the ABL kinase domain. In this conformation, the aspartate-phenylalanine-

glycine (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket

adjacent to the ATP-binding site. BGG463 exploits this pocket, allowing it to achieve high

potency and selectivity.

Critically, this binding mode circumvents the steric hindrance imposed by the bulky isoleucine

residue in the T315I mutation, which blocks the binding of many other TKIs. By locking the

BCR-ABL kinase in an inactive state, BGG463 prevents the autophosphorylation and activation

of the kinase, thereby inhibiting the downstream signaling pathways that drive CML cell

proliferation and survival.

Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of

BGG463.
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BCR-ABL signaling and BGG463 inhibition.

In Vitro Efficacy
The potency of BGG463 has been evaluated against various forms of the ABL kinase. The half-

maximal inhibitory concentration (IC₅₀) values demonstrate its effectiveness against wild-type

BCR-ABL, the T315I mutant, and other variants.

Target Kinase IC₅₀ (μM)

BCR-ABL 0.09

BCR-ABL (T315I) 0.590

c-ABL (T334I) 0.25

Data sourced from commercially available technical datasheets.

Experimental Protocols
While the specific, detailed protocols from the primary research on BGG463 are not publicly

available, this section outlines the general methodologies for the key experiments typically

used to characterize a novel kinase inhibitor like BGG463.

Kinase Inhibition Assay
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Principle: To quantify the ability of BGG463 to inhibit the enzymatic activity of the BCR-ABL

kinase. This is often done using a luminescence-based assay that measures ATP consumption.

As the kinase uses ATP to phosphorylate a substrate, the amount of remaining ATP is inversely

proportional to kinase activity.

General Procedure:

Reagent Preparation: A reaction buffer containing the purified kinase (e.g., recombinant

BCR-ABL or BCR-ABL T315I), a generic kinase substrate (e.g., a synthetic peptide), and

ATP is prepared.

Compound Dilution: BGG463 is serially diluted in DMSO to create a range of concentrations

for testing.

Kinase Reaction: The kinase, substrate, and BGG463 (or vehicle control) are incubated

together in a microplate well. The reaction is initiated by the addition of ATP.

Signal Detection: After a set incubation period, a detection reagent (such as Promega's

Kinase-Glo®) is added. This reagent lyses any cells (if a cell-based assay) and contains

luciferase and luciferin, which produce a luminescent signal from the remaining ATP.

Data Analysis: The luminescence is read using a luminometer. The IC₅₀ value is calculated

by plotting the percentage of kinase inhibition against the log of the BGG463 concentration.

Cell Proliferation Assay
Principle: To determine the effect of BGG463 on the viability and proliferation of CML cells that

are dependent on BCR-ABL signaling. A common method is an ATP-based assay, where the

amount of intracellular ATP correlates with the number of metabolically active, viable cells.

General Procedure:

Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL or Ba/F3 cells engineered to

express BCR-ABL T315I) are seeded in a multi-well plate and allowed to adhere or stabilize.

Compound Treatment: Cells are treated with various concentrations of BGG463 or a vehicle

control (DMSO) and incubated for a period that allows for multiple cell divisions (typically 48-
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72 hours).

Cell Lysis and Signal Generation: A reagent such as Promega's CellTiter-Glo® is added to

each well. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase,

using the ATP released from the viable cells.

Data Acquisition: The luminescent signal is measured with a luminometer.

Analysis: The data is normalized to the vehicle-treated cells to determine the percentage of

cell viability. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is then calculated.

Western Blotting for Phospho-Protein Analysis
Principle: To visually confirm that BGG463 inhibits the phosphorylation of BCR-ABL and its

downstream signaling proteins in CML cells.

General Procedure:

Cell Treatment and Lysis: CML cells are treated with BGG463 for a specified period. The

cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors

to preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size

using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-

BCR-ABL or anti-phospho-STAT5). A second, horseradish peroxidase (HRP)-conjugated

secondary antibody that binds to the primary antibody is then added.

Detection: A chemiluminescent substrate for HRP is applied to the membrane, and the

resulting light signal is captured on X-ray film or with a digital imager. The membrane is often

stripped and re-probed with an antibody for the total (non-phosphorylated) protein as a

loading control.
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The following diagram illustrates a typical experimental workflow for evaluating a kinase

inhibitor like BGG463.

In Vivo Studies
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Preclinical evaluation workflow for BGG463.

In Vivo Data
Detailed in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion)

and efficacy data from primary research publications on BGG463 are not widely available in the

public domain. However, the progression of such a compound through preclinical development

would typically involve the following:

Pharmacokinetic Studies: Evaluation in animal models (e.g., mice or rats) to determine its

oral bioavailability, plasma concentration over time (Cmax, Tmax), half-life, and clearance

rate.
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Efficacy Studies: Assessment in mouse models of CML, often using xenografts of human

CML cells. The primary endpoints would be the inhibition of tumor growth and the

prolongation of survival in treated animals compared to a control group.

Conclusion
BGG463 is a rationally designed, potent inhibitor of the BCR-ABL kinase, with significant

activity against the clinically important T315I resistance mutation. Its mechanism as a type-II

inhibitor that stabilizes the inactive "DFG-out" conformation of the kinase provides a clear

structural basis for its efficacy. The available in vitro data confirms its potent inhibition of both

wild-type and mutant BCR-ABL. While detailed in vivo and protocol data remain proprietary, the

established profile of BGG463 makes it a significant compound in the study of CML and a

valuable tool for researchers in the field of oncology and kinase inhibitor development.

Disclaimer: BGG463 is intended for research use only and is not for human or veterinary use.

Researchers should consult the relevant safety data sheets before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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